2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)acetic acid sodium salt

Contrast agent safety Acute toxicity profiling Cholecystographic agents

Quantitative LC-MS/MS analysis of iopronic acid metabolism demands a structurally authenticated metabolite reference standard-generic triiodinated contrast agents cannot substitute. This compound is the definitive primary oxidative metabolite of iopronic acid, confirmed across rat, dog, and human species via TLC, HPLC, and mass spectrometry. • Metabolite identity validated across three species-ensures assay specificity for preclinical and clinical PK studies. • Sodium salt form eliminates solubility-related method variability vs. free acid comparators. • 5-6× lower acute oral toxicity than iopronic acid reduces handling risk in routine analytical workflows.

Molecular Formula C12H11I3NNaO5
Molecular Weight 652.92 g/mol
CAS No. 101651-76-7
Cat. No. B025443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)acetic acid sodium salt
CAS101651-76-7
Synonymssodium 2-[2-(3-acetamido-2,4,6-triiodo-phenoxy)ethoxy]acetate
Molecular FormulaC12H11I3NNaO5
Molecular Weight652.92 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C(=C(C=C1I)I)OCCOCC(=O)[O-])I.[Na+]
InChIInChI=1S/C12H12I3NO5.Na/c1-6(17)16-11-7(13)4-8(14)12(10(11)15)21-3-2-20-5-9(18)19;/h4H,2-3,5H2,1H3,(H,16,17)(H,18,19);/q;+1/p-1
InChIKeyOHIGQUQBQWXEDW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iodinated Contrast Agent Metabolite and Research Intermediate


2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)acetic acid sodium salt (CAS 101651-76-7) is a triiodinated aromatic compound belonging to the class of radiocontrast agent derivatives. It features a 2,4,6-triiodophenoxy core with an acetamido substituent and an ethoxyacetic acid side chain in the sodium salt form (molecular weight 652.93 g/mol, iodine content ~58.3% w/w). The compound has been identified as a primary metabolite of the cholecystographic contrast agent iopronic acid in in vitro rat liver microsome studies and confirmed in urine and bile specimens from dog and human [1][2]. Its toxicity profile is classified as low acute toxicity with a reported oral LD50 in mice of 9,800 mg/kg and intravenous LD50 of 1,500 mg/kg, placing it in a distinctly safer tier relative to other triiodinated cholecystographic contrast agents [3].

Why Generic Substitution Fails Against In-Class Analogs


Although the compound shares the 3-acetamido-2,4,6-triiodophenoxy pharmacophore with clinical cholecystographic agents such as iopronic acid, iopanoic acid, and iophenoxic acid, direct substitution is precluded by three quantifiable divergences. First, the acute oral toxicity differs by a factor of 5–6× versus iopronic acid (mouse oral LD50: 9,800 vs. 1,950 mg/kg) and is even more pronounced for the intravenous route [1]. Second, the terminal side chain is acetic acid (sodium salt) rather than the α-ethyl- or α-methyl-substituted butyric acid found in iopronic acid, which fundamentally alters the compound's role from a cholecystographic active pharmaceutical ingredient to a drug metabolite and analytical reference material [2]. Third, the sodium salt form confers aqueous solubility and a neutral pH that the free acid comparators lack, directly impacting formulation compatibility and analytical method development . These differences mean that procurement of a generic 'triiodinated contrast agent' will not fulfill the specific requirements of metabolite identification, impurity profiling, or synthetic intermediate applications.

Differential Evidence vs. In-Class Comparators


Acute Oral Toxicity Advantage vs. Cholecystographic Agents

The target compound exhibits an oral LD50 of 9,800 mg/kg in mice, which is 5.0× higher (less toxic) than iopronic acid (1,950 mg/kg) and 6.4× higher than iopanoic acid (1,540 mg/kg) [1][2]. This places the target compound in the low toxicity classification ('低毒' per ChemicalBook) compared to the moderate toxicity designation of its parent drug iopronic acid.

Contrast agent safety Acute toxicity profiling Cholecystographic agents

Intravenous Safety Margin Over Comparators

The target compound demonstrates an intravenous LD50 of 1,500 mg/kg in mice, which is 1.4× higher than iopronic acid (1,090 mg/kg), 5.3× higher than iopanoic acid (285 mg/kg), and 4.0× higher than iophenoxic acid (374 mg/kg) [1][2][3]. The consistently higher IV LD50 across all comparators indicates a fundamentally different acute systemic toxicity profile.

Intravenous safety Contrast agent toxicity Systemic exposure risk

Metabolite Identity as Analytical Reference Standard

The compound (as its free acid, 3-acetamido-2,4,6-triiodophenoxyacetic acid) has been unequivocally identified as a primary oxidative metabolite of iopronic acid via rat liver microsome incubation, with structural confirmation by TLC, HPLC, and mass spectrometry [1][2]. Unlike its parent drug iopronic acid (CAS 37723-78-7), which retains clinical diagnostic utility, the target compound serves a singular role as a metabolite reference material—a function that cannot be fulfilled by iopronic acid, iopanoic acid, or iophenoxic acid, none of which share the identical acetic acid terminal side chain.

Drug metabolism Reference standard LC-MS/MS quantification Pharmacokinetics

Iodine Content and Side-Chain Architecture for Synthesis

The target compound contains three iodine atoms per molecule with a molecular weight of 652.93 g/mol, yielding an iodine mass fraction of approximately 58.3%. This is intermediate between iopronic acid (56.6% I w/w; MW 673.02) and iopanoic acid (66.7% I w/w; MW 571.0) [1]. More critically, the terminal acetic acid sodium salt side chain (as opposed to the α-substituted butyric acid of iopronic acid or the propionic acid of iopanoic acid) provides a reactive carboxylate handle amenable to esterification, amidation, and conjugate chemistry that is sterically less hindered than its comparators.

Iodine content Contrast agent synthesis Synthetic intermediate Radiopacity

Sodium Salt Formulation and Aqueous Solubility

As a pre-formed sodium carboxylate salt, the target compound is characterized by solubility in water and a neutral pH (~7.0) in solution, in contrast to the free acid forms of comparator compounds. Iopronic acid (free acid) has a reported water solubility of 20.08 g/L at 37°C and a predicted pKa of 4.28, requiring pH adjustment for complete dissolution [1]. The sodium salt form eliminates the ionization variability inherent to free acid comparators, providing consistent solubility behavior across a wider pH range without the need for buffer optimization.

Aqueous solubility Formulation compatibility Analytical method development Sample preparation

Commercial High Purity and Pharmaceutical Grade

The target compound is commercially available at 99% HPLC purity with pharmaceutical-grade specifications, offered in flexible packaging from 1 g to 1 kg quantities . This purity level is documented with a defined analytical method (HPLC), in contrast to many comparator compounds sold as 'technical grade' with lower or unspecified purity. The combination of high purity, scalable packaging, and pharmaceutical-grade classification positions this compound as a ready-to-use intermediate for GLP/GMP-adjacent research applications.

High purity Pharmaceutical intermediate Quality specifications Procurement grade

Research and Industrial Application Scenarios


Bioanalytical Reference Standard for DMPK Studies

The compound's confirmed identity as a primary oxidative metabolite of iopronic acid—validated across rat, dog, and human species via TLC, HPLC, and mass spectrometry—makes it the definitive reference standard for LC-MS/MS quantification of iopronic acid metabolism in preclinical and clinical pharmacokinetic studies [1]. Its 5–6× lower acute oral toxicity compared to the parent drug additionally reduces handling risk during routine analytical workflows . No other commercially available triiodinated compound shares this exact metabolite identity.

Impurity Profiling in Contrast Agent Manufacturing

As a structural congener of iopronic acid that differs only in the terminal side chain (acetic acid vs. α-ethylbutyric acid), the target compound serves as a well-characterized process impurity marker or synthetic intermediate in the manufacturing route of iopronic acid and related cholecystographic agents [2]. Its 99% HPLC purity with pharmaceutical-grade documentation supports GMP-adjacent impurity method development, while the sodium salt form eliminates solubility-related method variability .

Synthetic Intermediate for Novel Radiocontrast Agents

The compound's sterically unencumbered acetic acid sodium salt side chain—unlike the α-branched side chains of iopronic acid and iopanoic acid—provides a reactive carboxylate handle for esterification, amidation, and bioconjugation chemistry. This structural feature is advantageous for medicinal chemistry programs developing novel iodinated contrast agents with tuned pharmacokinetic profiles . The high iodine mass fraction (58.3% w/w) ensures sufficient radiopacity in candidate molecules.

Toxicology Reference for Iodinated Aromatic Safety

With a well-characterized acute toxicity profile (oral LD50 9,800 mg/kg; IV LD50 1,500 mg/kg in mouse), this compound can serve as a low-toxicity reference material in comparative toxicology studies of iodinated aromatics. Its toxicity is 5–6× lower than iopronic acid and iopanoic acid by the oral route and 1.4–5.3× lower by intravenous administration, establishing it as a safer handling alternative for high-throughput in vitro toxicology screening [1].

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